molecular formula C19H22N4O2S B6003854 N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide

N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide

Cat. No. B6003854
M. Wt: 370.5 g/mol
InChI Key: UJGNANAIEJPXTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. The compound is a member of the spirocyclic family, which is known for its diverse biological activities. 5]decane-8-carbothioamide.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide is not fully understood. However, studies have suggested that the compound may act by inhibiting the activity of certain enzymes or receptors. For instance, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. The compound has also been shown to inhibit the replication of certain viruses, suggesting that it may act by interfering with viral replication.
Biochemical and Physiological Effects:
Studies have shown that N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide exhibits a range of biochemical and physiological effects. The compound has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been found to possess antioxidant properties, which may help to protect cells from oxidative stress. In addition, the compound has been shown to inhibit the growth of cancer cells and certain viruses.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide in lab experiments is its diverse biological activities. The compound's ability to exhibit antitumor, antiviral, and antimicrobial activities makes it a valuable tool for drug development. However, one of the limitations of using the compound in lab experiments is its low solubility in water, which may limit its bioavailability and efficacy.

Future Directions

There are several future directions for the study of N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide. One potential direction is to investigate the compound's potential as a therapeutic agent for the treatment of cancer and viral infections. Another direction is to explore the compound's mechanism of action and identify potential molecular targets. Additionally, future studies could focus on developing more efficient synthesis methods for the compound and improving its bioavailability and efficacy.

Synthesis Methods

The synthesis of N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide involves a multistep process. The first step involves the reaction of 1-phenyl-1,3,8-triazaspiro[4.5]decane-4,7-dione with 2-chloromethylfuran in the presence of a base. The resulting intermediate is then treated with thiourea to obtain the final product. The yield of the synthesis method is reported to be around 60%.

Scientific Research Applications

N-(2-furylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide has been extensively studied for its potential pharmacological properties. The compound has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In addition, it has also been found to possess anti-inflammatory and analgesic properties. The compound's diverse biological activities make it a promising candidate for drug development.

properties

IUPAC Name

N-(furan-2-ylmethyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-8-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2S/c24-17-19(23(14-21-17)15-5-2-1-3-6-15)8-10-22(11-9-19)18(26)20-13-16-7-4-12-25-16/h1-7,12H,8-11,13-14H2,(H,20,26)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGNANAIEJPXTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C(=O)NCN2C3=CC=CC=C3)C(=S)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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